2-[Methyl-(2-methyl-benzyl)-amino]-ethanol
Description
2-[Methyl-(2-methyl-benzyl)-amino]-ethanol is a tertiary amine derivative of ethanol, characterized by a methyl group and a 2-methyl-benzyl substituent attached to the nitrogen atom. This compound belongs to the broader class of amino alcohols, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structural features of this molecule, including the benzyl ring with a methyl substituent and the hydroxyl group, contribute to its physicochemical properties and reactivity .
Properties
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-4-6-11(10)9-12(2)7-8-13/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPWJUSVQBBWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915467 | |
| Record name | 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94520-78-2 | |
| Record name | NSC56216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol typically involves the reaction of 2-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
2-[Methyl-(2-methyl-benzyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following sections provide a detailed comparison of 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional applications.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Amino Ethanol Derivatives
Key Observations :
- Substituent Position: The position of substituents on the benzyl ring (e.g., 2-methyl vs. 4-methoxy) significantly impacts electronic properties. For instance, the 4-methoxy group in 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol enhances solubility in polar solvents due to its electron-donating nature .
- Steric Effects: Bulky groups like isopropyl in 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol reduce reactivity in nucleophilic reactions compared to the less hindered methyl-benzyl analogue .
Key Observations :
- Alkylation Efficiency: The synthesis of this compound via alkylation (similar to methods in ) achieves high yields (~88%), comparable to other tertiary amines.
- Reductive Amination : Methoxy-substituted derivatives benefit from reductive amination, which preserves functional groups while introducing the benzyl moiety .
Physicochemical Properties
Table 3: Thermodynamic and Solubility Data
Key Observations :
- Hydrogen Bonding: Intramolecular hydrogen bonding in this compound reduces its water solubility compared to simpler amino alcohols like 2-(methylamino)ethanol .
- Lipophilicity : The LogP value (1.8) indicates moderate lipophilicity, making it suitable for membrane permeability in drug design .
Biological Activity
2-[Methyl-(2-methyl-benzyl)-amino]-ethanol, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.27 g/mol. The compound features a methyl group attached to a benzyl moiety and an amino ethanol functional group, which plays a crucial role in its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realm of anticancer properties . It has been reported to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Anticancer Properties
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific targets involved in cancer cell signaling pathways. This interaction could lead to apoptosis (programmed cell death) in cancer cells.
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and colorectal cancers. The compound's ability to induce apoptosis was measured using caspase-3 activation assays, showing significant increases in apoptotic signals at specific concentrations.
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 15.1 | 5.0 |
| Hs 578T | 7.24 | 4.5 |
| SW620 | 10.0 | 6.0 |
Interaction Studies
The binding affinity of this compound with various biological receptors and enzymes has been investigated. The compound's amino group acts as a nucleophile, allowing it to participate in coupling reactions with electrophiles such as halides or carbonyl compounds.
Key Findings
- Receptor Interactions : The compound shows potential interactions with receptors involved in angiogenesis and cell proliferation.
- Inhibition Studies : Inhibition assays indicate that the compound may inhibit key enzymes associated with tumor progression.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.
- Colorectal Cancer Xenografts : Animal models treated with the compound displayed reduced tumor growth rates, supporting its potential application in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
